molecular formula C10H11ClN2O B7451612 (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride

(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride

Cat. No. B7451612
M. Wt: 210.66 g/mol
InChI Key: VVCNLXSJEQXAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride, also known as POA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. POA is a synthetic molecule that belongs to the class of oxazole derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is not fully understood. However, it has been suggested that (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride exerts its biological effects by modulating various signaling pathways in the body. (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been found to have anti-bacterial, anti-viral, and anti-fungal properties by inhibiting the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab, which makes it readily available for research purposes. Additionally, (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been found to be stable under various conditions, which makes it suitable for long-term storage. However, there are also some limitations to the use of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride in lab experiments. (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been found to have low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been found to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential as an anti-diabetic agent. Additionally, further research is needed to fully understand the mechanism of action of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride and to identify potential targets for its biological effects. Finally, further studies are needed to optimize the synthesis and formulation of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride for use in vivo.

Synthesis Methods

The synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylglycine to form an intermediate compound. The intermediate compound is then treated with thionyl chloride to yield (5-phenyl-1,3-oxazol-4-yl)methanamine. The final step involves the reaction of (5-phenyl-1,3-oxazol-4-yl)methanamine with hydrochloric acid to form (5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride.

Scientific Research Applications

(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal properties. (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has also been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been found to have anti-diabetic properties and has shown potential in the treatment of metabolic disorders.

properties

IUPAC Name

(5-phenyl-1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCNLXSJEQXAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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